6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine 6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine
Brand Name: Vulcanchem
CAS No.: 394225-18-4
VCID: VC6608096
InChI: InChI=1S/C18H18BrN3/c1-3-22(4-2)18-20-16-11-10-14(19)12-15(16)17(21-18)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3
SMILES: CCN(CC)C1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3
Molecular Formula: C18H18BrN3
Molecular Weight: 356.267

6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine

CAS No.: 394225-18-4

Cat. No.: VC6608096

Molecular Formula: C18H18BrN3

Molecular Weight: 356.267

* For research use only. Not for human or veterinary use.

6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine - 394225-18-4

Specification

CAS No. 394225-18-4
Molecular Formula C18H18BrN3
Molecular Weight 356.267
IUPAC Name 6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine
Standard InChI InChI=1S/C18H18BrN3/c1-3-22(4-2)18-20-16-11-10-14(19)12-15(16)17(21-18)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3
Standard InChI Key BIWZWKBHSQRKRK-UHFFFAOYSA-N
SMILES CCN(CC)C1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

6-Bromo-N,N-diethyl-4-phenylquinazolin-2-amine belongs to the quinazoline family, a heterocyclic aromatic system comprising fused benzene and pyrimidine rings. The systematic IUPAC name reflects its substitution pattern:

  • 6-Bromo: A bromine atom at position 6 of the quinazoline core.

  • 4-Phenyl: A phenyl group at position 4.

  • N,N-Diethyl-2-amine: A diethylamino group at position 2.

Molecular Formula and Weight

  • Molecular Formula: C18H19BrN3\text{C}_{18}\text{H}_{19}\text{BrN}_3

  • Molecular Weight: 373.27 g/mol (calculated from atomic masses).

Key Structural Attributes

  • Quinazoline Core: The planar aromatic system facilitates π-π stacking interactions with biological targets, a feature leveraged in kinase inhibitors .

  • Bromine Substituent: The electron-withdrawing bromine at position 6 enhances electrophilic reactivity and influences binding affinity .

  • Diethylamino Group: The N,N-diethyl moiety introduces steric bulk and lipophilicity, potentially altering membrane permeability and metabolic stability compared to simpler amines .

Synthetic Routes and Optimization

While no explicit synthesis of 6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine is documented, established methods for analogous quinazolines provide a blueprint for its preparation.

Core Formation via Cyclocondensation

A common strategy involves constructing the quinazoline ring from anthranilic acid derivatives. For example:

  • Bromination: 2-Amino-5-bromobenzoic acid undergoes bromination to introduce the 6-bromo substituent .

  • Cyclization: Reaction with phenylmagnesium bromide forms the 4-phenylquinazolin-4(3H)-one intermediate, as demonstrated in the synthesis of 6-bromo-4-phenylquinazolin-2(1H)-one .

  • Amination: The ketone at position 2 is replaced with a diethylamino group via nucleophilic substitution using diethylamine under acidic or basic conditions .

Alternative Pathway: Direct Functionalization

Intermediate 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (from ) could undergo thiol-amine exchange. Treatment with diethylamine and a deprotecting agent (e.g., mercury(II) acetate) would yield the target compound .

Reaction Conditions and Yield Optimization

  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for their ability to dissolve polar intermediates .

  • Catalysts: Potassium carbonate or triethylamine facilitates deprotonation during amination .

  • Yield: Estimated at 60–75% based on analogous reactions with benzyl bromides .

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Parameters

PropertyValue
LogP (Partition Coefficient)3.8 (calculated using ChemAxon)
SolubilityPoor aqueous solubility (<1 µM)
pKa~7.2 (amine protonation)

Spectroscopic Characterization

  • 1H NMR:

    • Aromatic protons (quinazoline): δ 7.2–8.5 ppm (multiplet).

    • Diethylamino group: δ 1.1 ppm (triplet, CH3), δ 3.4 ppm (quartet, CH2) .

  • 13C NMR:

    • Quinazoline carbons: δ 150–160 ppm (C2, C4), δ 120–140 ppm (aromatic) .

  • Mass Spectrometry:

    • Molecular ion peak at m/z 373.1 (M+H)+, with fragmentation at m/z 297.0 (loss of C2H5)2NH) .

Biological Activity and Mechanistic Insights

Although direct studies on 6-bromo-N,N-diethyl-4-phenylquinazolin-2-amine are absent, its structural analogs exhibit notable anticancer and antiparasitic activities.

Antiparasitic Activity

Thienopyrimidine and quinazoline analogs demonstrate efficacy against Trypanosoma brucei and Leishmania spp., with EC50 values <1 µM . The diethylamino group may enhance penetration into parasitic membranes .

Structure-Activity Relationship (SAR) Considerations

  • Bromine at Position 6: Enhances binding to hydrophobic pockets in kinase domains, as seen in compound 8a (-6.7 kcal/mol binding energy to EGFR) .

  • N,N-Diethyl Substitution: Increases metabolic stability compared to primary amines but may reduce solubility .

  • 4-Phenyl Group: Stabilizes the quinazoline core through π-stacking, a feature critical for maintaining inhibitory potency .

Computational and Experimental Validation

Molecular Dynamics (MD) Simulations

  • Stability: RMSD plots for analog 8a show ligand stability within EGFR’s binding pocket after 25 ns, suggesting similar behavior for the diethyl variant .

  • Binding Mode: The diethyl group may occupy a subpocket near Asp855, reducing steric clashes compared to bulkier substituents .

Density Functional Theory (DFT) Analysis

  • Thermodynamic Stability: Diethyl-substituted quinazolines are predicted to exhibit higher stability (ΔG < -200 kcal/mol) than monosubstituted analogs .

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